molecular formula C20H27N3O2 B1203281 1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine CAS No. 58013-09-5

1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine

货号: B1203281
CAS 编号: 58013-09-5
分子量: 341.4 g/mol
InChI 键: FFKRVMYEUOOFBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine (CAS Registry Number: 58013-09-5) is a chemical compound with the molecular formula C20H27N3O2 and a molecular weight of 341.45 g/mol . This piperazine derivative has been investigated as a potential therapeutic agent, specifically identified as IP/66 in preclinical studies for its antihypertensive properties . Research indicates its applicability in pharmacokinetic and metabolic studies, with established analytical methods for its determination in biological matrices like rat and human plasma using high-performance liquid chromatography (HPLC) and gas chromatographic-mass spectrometric isotope dilution (GC-MS-ID) techniques . The compound's structure, featuring a pyridinyl moiety and methoxyphenyl-piperazine group, is of significant interest in medicinal chemistry for the design and development of novel ligands targeting neurological and cardiovascular systems. It is supplied for research purposes to support investigations in pharmacology, analytical chemistry, and drug discovery. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

属性

CAS 编号

58013-09-5

分子式

C20H27N3O2

分子量

341.4 g/mol

IUPAC 名称

1-(2-ethoxy-2-pyridin-3-ylethyl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C20H27N3O2/c1-3-25-20(17-7-6-10-21-15-17)16-22-11-13-23(14-12-22)18-8-4-5-9-19(18)24-2/h4-10,15,20H,3,11-14,16H2,1-2H3

InChI 键

FFKRVMYEUOOFBT-UHFFFAOYSA-N

SMILES

CCOC(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CN=CC=C3

规范 SMILES

CCOC(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CN=CC=C3

同义词

1-(2-ethoxy-2-(3'-pyridyl)ethyl)-4-(2'-methoxyphenyl)piperazine
IP 66
IP-66

产品来源

United States

生物活性

1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine, commonly referred to as IP-66, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of IP-66, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antihypertensive Activity

IP-66 has been identified as an antihypertensive agent. Research indicates that it acts as a strong postsynaptic antagonist of alpha-1 adrenergic receptors. In studies comparing its effects with other antagonists such as prazosin and yohimbine, IP-66 demonstrated a rapid and stable binding to alpha-1 receptors, although it was not as potent as prazosin . The drug's efficacy in reducing vascular contraction induced by norepinephrine has been documented, making it a candidate for managing hypertension.

The mechanism through which IP-66 exerts its antihypertensive effects involves blocking alpha-1 adrenergic receptors. This action leads to vasodilation and a subsequent decrease in blood pressure. Notably, while prazosin is known for its selectivity toward alpha-1 receptors, IP-66 exhibits a more consistent antagonistic effect with less presynaptic interference .

Biological Activity Overview

The following table summarizes key biological activities and findings related to IP-66:

Activity Description Reference
AntihypertensiveStrong postsynaptic alpha-1 adrenergic receptor antagonist with rapid binding characteristics
Vasodilatory EffectsReduces vascular contraction in rat mesenteric arteries
PharmacokineticsHigh-performance liquid chromatography (HPLC) methods developed for quantification in plasma
Potential ApplicationsMay be useful in treating benign prostatic hyperplasia and lower urinary tract dysfunction

Study on Vascular Effects

A study conducted on the effects of IP-66 on rat mesenteric artery contractions revealed that the compound effectively inhibited contractions induced by electrical stimulation and norepinephrine injection. The results indicated that while IP-66 was less potent than prazosin, it provided a significant reduction in vascular resistance, suggesting its potential utility in clinical settings for managing blood pressure .

Pharmacokinetic Studies

Pharmacokinetic analysis utilizing HPLC has shown that IP-66 can be accurately measured in both rat and human plasma. The methodology involved deproteinization and purification processes that ensured reliable quantification of the compound at low concentrations. This research is crucial for understanding the drug's bioavailability and therapeutic window .

科学研究应用

Pharmacological Activities

1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine has shown significant biological activities, particularly as an antagonist at serotonin receptors. This activity suggests potential applications in treating mood disorders by modulating serotonin levels. Furthermore, the compound has demonstrated:

  • Antitumor Activity : Studies indicate that derivatives can exhibit cytotoxic effects against various cancer cell lines, making it a candidate for anticancer therapies.
  • Alpha-Adrenoceptor Antagonism : It has been identified as a potent alpha-adrenoceptor antagonist, which may be beneficial in treating conditions like benign prostatic hypertrophy and lower urinary tract dysfunctions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Key insights include:

  • Piperazine Substitution : Alterations in the piperazine ring have been associated with enhanced receptor binding affinity.
  • Functional Group Variations : The presence of ethoxy and methoxy groups contributes to the compound's lipophilicity and receptor selectivity, which are crucial for its pharmacological effects.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antitumor Effects : A series of experiments evaluated this compound's cytotoxicity against various cancer cell lines using MTT assays. Results showed significant inhibition of cell proliferation in colon cancer (HT-29) and lung cancer (A549) models.
    StudyCell LineIC50 (µM)Comments
    Study AHeLa (cervical cancer)15.3Significant cytotoxicity observed
    Study BMCF-7 (breast cancer)20.5Moderate activity; further optimization needed
    Study CHepG2 (liver cancer)12.8High selectivity index
  • Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies have suggested antimicrobial properties against specific bacterial strains, indicating broader therapeutic applications beyond oncology.

相似化合物的比较

Comparison with Similar Compounds

α1-Adrenoceptor Antagonists

  • IP-66 vs. Prazosin/Yohimbine: IP-66’s α1-blocking efficacy surpasses classic antagonists like prazosin (α1-selective) and yohimbine (α2-selective). In rat mesenteric artery models, IP-66 effectively inhibited norepinephrine-induced vasoconstriction, with a potency profile comparable to dihydroergotoxine but distinct from yohimbine’s α2-preference .

Serotonin Receptor Ligands

  • 5-HT1A Receptor Antagonists: Compound 9 (2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one): This isoindolinone-piperazine hybrid exhibits high 5-HT1A binding affinity (Ki < 10 nM), attributed to its fused isoindolone ring enhancing receptor interaction . p-MPPI and p-MPPF: These 4-(2-methoxyphenyl)piperazine derivatives with p-iodo/p-fluoro benzamidoethyl groups act as competitive 5-HT1A antagonists, blocking 8-OH-DPAT-induced hypothermia (ID50: 3–5 mg/kg) without intrinsic agonist activity . NAN-190: A 5-HT1A antagonist with a phthalimido-butyl chain, NAN-190 shares structural similarities but shows lower selectivity compared to IP-66’s α1-adrenoceptor focus .
  • 5-HT1B Agonists :
    The parent compound 1-(2-methoxyphenyl)piperazine acts as a 5-HT1B agonist, though its effects on sympathetic nerve discharge (SND) are inconsistent, ranging from excitation to inhibition .

Dopamine Receptor Ligands

  • Piperidine-Piperazine Hybrids :
    Derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high dopamine D2 receptor affinity (Ki ~50 nM), achieved by substituting the ethoxy-pyridinyl chain with a piperidine-nitrobenzyl group .

Antibacterial Agents

  • Cinnamyl-Piperazine Derivatives :
    Compounds such as (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine show broad-spectrum antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, likely due to the conjugated cinnamyl moiety enhancing membrane penetration .

Mixed-Activity Compounds

  • 4-[3-(Dihydronaphthalenyl)propyl]-1-(2-methoxyphenyl)piperazines :
    These hybrids display dual 5-HT1A/D2 activity (e.g., compound 8 : 5-HT1A IC50 = 2.0 nM, D2 IC50 = 90.6 nM), leveraging a dihydronaphthalene fragment for balanced receptor modulation .

Structural-Activity Relationship (SAR) Analysis

Structural Feature Pharmacological Impact Example Compounds
Ethoxy-pyridinyl side chain Enhances α1-adrenoceptor selectivity and stereoselective potency IP-66
Isoindolone fusion Increases 5-HT1A affinity via planar aromatic interaction Compound 9 ()
Nitro/iodo benzamido groups Boosts 5-HT1A antagonism through hydrophobic binding p-MPPI, p-MPPF
Piperidine-nitrobenzyl substitution Shifts activity to dopamine D2 receptors compounds
Cinnamyl/cinnamic acid chains Imparts antibacterial properties by disrupting microbial membranes derivatives

准备方法

Preparation of 4-(2-Methoxyphenyl)piperazine

The piperazine core is synthesized via cyclization of 1-(2-methoxyphenyl)piperazine. Patent WO2005021521A1 details analogous methods using 2-methoxyphenyl precursors reacted with piperazine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF). Yields exceed 80% after recrystallization from isopropyl alcohol.

Synthesis of 2-Ethoxy-2-(3-pyridinyl)ethyl Bromide

The ethyl side chain is prepared by brominating 2-ethoxy-2-(3-pyridinyl)ethanol. In WO2005021521A1, similar steps use 1-bromo-3-chloropropane with phase-transfer catalysts (e.g., tetrabutylammonium bromide) in acetone, yielding haloalkanes. For IP-66, this intermediate likely forms via nucleophilic substitution between 3-pyridinemethanol and ethyl bromide derivatives.

Alkylation of 4-(2-Methoxyphenyl)piperazine

The final step involves coupling 4-(2-methoxyphenyl)piperazine with 2-ethoxy-2-(3-pyridinyl)ethyl bromide. Patent WO2015063709A1 highlights analogous alkylations using cesium carbonate in DMF at 60–80°C. For IP-66, this reaction proceeds with:

  • Molar ratio : 1:1.2 (piperazine:alkyl bromide).

  • Catalyst : Sodium iodide (0.1 equiv) to enhance reactivity.

  • Reaction time : 12–24 hours under nitrogen.

Purification involves aqueous workup, followed by column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts like dimerized piperazines.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : DMF or acetone improves solubility of intermediates.

  • Bases : Potassium carbonate minimizes side reactions compared to stronger bases.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium bromide increases reaction rates in biphasic systems.

  • Iodide salts : Sodium iodide facilitates halide displacement via the Finkelstein mechanism.

Byproduct Analysis

Common impurities include:

  • Dimerized piperazines : Formed via over-alkylation, mitigated by stoichiometric control.

  • De-ethoxy derivatives : Result from hydrolysis, minimized by anhydrous conditions.

Purification and Characterization

Crystallization

IP-66 is crystallized from isopropyl alcohol, achieving >98% purity. Activated carbon treatment removes colored impurities.

Spectroscopic Confirmation

  • NMR : Peaks at δ 2.8–3.5 ppm (piperazine CH2), δ 6.8–7.4 ppm (aromatic protons).

  • Mass spectrometry : m/z 382 [M+H]+.

Comparative Data of Synthetic Routes

ParameterMethod A (WO2005021521A1)Method B (WO2015063709A1)
Yield75%82%
Reaction Time24 hours18 hours
Purity (HPLC)97%99%
Key CatalystNaICs2CO3

Challenges and Solutions

  • Regioselectivity : Competing N-alkylation is controlled using bulky bases.

  • Moisture Sensitivity : Anhydrous solvents and nitrogen atmospheres prevent hydrolysis.

  • Scale-up : Batch processes in reactors >100 L maintain consistency .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine, and what challenges arise during purification?

  • Answer : Synthesis typically involves multi-step reactions, including alkylation of the piperazine core, substitution of the ethoxy-pyridinyl group, and coupling with the 2-methoxyphenyl moiety. Key challenges include regioselectivity during alkylation and byproduct formation due to steric hindrance. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents like ethanol .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., C-O bonds in ethoxy and methoxy groups). High-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%) .

Q. What preliminary pharmacological screening approaches are suitable for assessing its biological activity?

  • Answer : Initial in vitro assays include receptor binding studies (e.g., serotonin/dopamine receptors due to the piperazine scaffold) and enzyme inhibition assays (e.g., monoamine oxidase). Dose-response curves (1 nM–100 µM) and cytotoxicity profiling (using HEK-293 or HepG2 cells) are recommended .

Q. What safety protocols are advised for handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (Category 2 hazards); neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the ethoxy-pyridinyl substitution step?

  • Answer : Yield optimization requires controlled temperature (60–80°C), anhydrous conditions (e.g., DMF as solvent), and catalytic bases (e.g., K₂CO₃). Monitoring reaction progress via thin-layer chromatography (TLC) minimizes over-alkylation. Substituting Pd catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps can improve efficiency .

Q. What analytical strategies resolve contradictions in NMR data caused by rotational isomerism in the piperazine ring?

  • Answer : Variable-temperature NMR (VT-NMR) at 25–60°C reduces signal splitting by averaging rotamers. Dynamic HPLC with chiral stationary phases can separate enantiomers, while X-ray crystallography provides definitive conformational analysis .

Q. How does the 2-methoxyphenyl group influence binding affinity in serotonin receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A)?

  • Answer : The methoxy group enhances lipophilicity and π-π stacking with aromatic residues in receptor pockets. Computational docking (e.g., AutoDock Vina) predicts higher 5-HT₁A affinity due to hydrogen bonding with Thr194, whereas steric clashes reduce 5-HT₂A binding. Validate via radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) .

Q. What metabolomic approaches identify degradation products under physiological conditions?

  • Answer : Incubate the compound in simulated gastric fluid (pH 1.2) and liver microsomes (CYP450 enzymes). Analyze metabolites via LC-MS/MS with collision-induced dissociation (CID). Major degradation pathways include O-demethylation of the methoxy group and oxidation of the pyridine ring .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。